molecular formula C18H17N3O2S B14803473 2-({[(2E)-3-(4-methylphenyl)prop-2-enoyl]carbamothioyl}amino)benzamide

2-({[(2E)-3-(4-methylphenyl)prop-2-enoyl]carbamothioyl}amino)benzamide

Cat. No.: B14803473
M. Wt: 339.4 g/mol
InChI Key: FZCNEALZUQSXHH-ZHACJKMWSA-N
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Description

2-[({[3-(4-methylphenyl)acryloyl]amino}carbonothioyl)amino]benzamide is a complex organic compound with a unique structure that includes both amide and thioamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[({[3-(4-methylphenyl)acryloyl]amino}carbonothioyl)amino]benzamide typically involves multiple steps. One common method starts with the reaction of 4-methylphenylacrylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-aminobenzamide in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of organic synthesis, such as maintaining anhydrous conditions and using high-purity reagents, are crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-[({[3-(4-methylphenyl)acryloyl]amino}carbonothioyl)amino]benzamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

2-[({[3-(4-methylphenyl)acryloyl]amino}carbonothioyl)amino]benzamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[({[3-(4-methylphenyl)acryloyl]amino}carbonothioyl)amino]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-[({[3-(4-methylphenyl)acryloyl]amino}carbonothioyl)amino]benzoate
  • 3-(4-methylphenyl)acryloyl chloride
  • 4-methylphenylacrylic acid

Uniqueness

What sets 2-[({[3-(4-methylphenyl)acryloyl]amino}carbonothioyl)amino]benzamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H17N3O2S

Molecular Weight

339.4 g/mol

IUPAC Name

2-[[(E)-3-(4-methylphenyl)prop-2-enoyl]carbamothioylamino]benzamide

InChI

InChI=1S/C18H17N3O2S/c1-12-6-8-13(9-7-12)10-11-16(22)21-18(24)20-15-5-3-2-4-14(15)17(19)23/h2-11H,1H3,(H2,19,23)(H2,20,21,22,24)/b11-10+

InChI Key

FZCNEALZUQSXHH-ZHACJKMWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)NC(=S)NC2=CC=CC=C2C(=O)N

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)NC(=S)NC2=CC=CC=C2C(=O)N

Origin of Product

United States

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